

# An In-depth Technical Guide to the Molecular Structure and Properties of Dabso

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dabso

Cat. No.: B10857602

[Get Quote](#)

## Introduction

**Dabso**, a portmanteau of DABCO-bis(sulfur dioxide), is a stable, crystalline solid that serves as a crucial reagent in modern organic synthesis.<sup>[1][2]</sup> It is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.<sup>[3]</sup> The primary utility of **Dabso** lies in its ability to act as a convenient and safer surrogate for gaseous sulfur dioxide, a toxic and difficult-to-handle reagent.<sup>[1][2]</sup> This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of **Dabso**, with a focus on experimental details and logical workflows for researchers in chemistry and drug development.

## Molecular Structure and Identification

**Dabso** is characterized by a bicyclic amine framework (DABCO) that forms dative bonds with two molecules of sulfur dioxide through its bridgehead nitrogen atoms.<sup>[3]</sup> This interaction creates a stable, solid adduct, mitigating the hazards associated with handling gaseous SO<sub>2</sub>.<sup>[3]</sup>

Table 1: Chemical Identifiers for **Dabso**

Identifier	Value
CAS Number	119752-83-9[3][4]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub> S <sub>2</sub> [3][5]
Molecular Weight	240.31 g/mol [4][5]
IUPAC Name	1,4-Diazoniabicyclo[2.2.2]octane, 1,4-disulfino-, bis(inner salt)[6]
SMILES	O=S([N+])12CC--INVALID-LINK--(S([O-])=O)CC1)[O-][4][5]
InChI	1S/C6H12N2.2O2S/c1-2-8-5-3-7(1)4-6-8;2*1-3-2/h1-6H2;;[3]
InChIKey	MISUHPSYABLQKS-UHFFFAOYSA-N[3]

## Physicochemical and Spectral Properties

**Dabso** is a white to off-white, hygroscopic solid.[3][4][7] Its physical and spectral properties are summarized in the tables below.

Table 2: Physicochemical Properties of **Dabso**

Property	Value
Appearance	White to off-white crystalline powder[6]
Melting Point	112–114 °C (decomposition)[3], 180 °C (decomposition)[6]
Solubility	Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane); soluble in water.[3][6]
Stability	Bench-stable solid, though hygroscopic.[1][7]

Table 3: Spectral Data for **Dabso**

Spectral Method	Observed Signals
Infrared (IR) (KBr)	$\nu(\text{SO}_2)$ asymmetric stretch: $1320\text{ cm}^{-1}$ ; $\nu(\text{SO}_2)$ symmetric stretch: $1145\text{ cm}^{-1}$ [3]
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	$\delta$ 46.8 ppm (DABCO carbons)[3]

## Experimental Protocols

### Synthesis of Dabso

A convenient and safe laboratory-scale synthesis of **Dabso** utilizes Karl-Fischer reagent as a source of sulfur dioxide.[7][8]

Protocol: Preparation of **Dabso** from Karl-Fischer Reagent[7]

- **Apparatus Setup:** An oven-dried 500-mL round-bottomed flask equipped with a magnetic stir bar is fitted with a rubber septum and cooled to room temperature under vacuum.
- **Reagent Addition:** 1,4-diazabicyclo[2.2.2]octane (DABCO) (15.0 g, 134 mmol) is added to the flask. The flask is then evacuated and back-filled with argon three times. Dry tetrahydrofuran (THF) (180 mL) is introduced via syringe.
- **Reaction with  $\text{SO}_2$  Source:** The solution is cooled to  $0\text{ }^\circ\text{C}$  in an ice bath. Karl-Fischer reagent (solution A, containing pyridine and sulfur dioxide,  $\sim 280\text{--}375\text{ mmol SO}_2$ ) is added dropwise via syringe over 30 minutes. A precipitate of **Dabso** forms shortly after the addition begins.
- **Reaction Completion and Isolation:** The suspension is stirred at  $0\text{ }^\circ\text{C}$  for an additional 30 minutes, after which the ice bath is removed, and stirring is continued at room temperature for 3 hours.
- **Filtration and Washing:** The suspension is filtered through a sintered-glass funnel under reduced pressure. The collected solid is washed by re-suspending it in diethyl ether (200 mL) and stirring for 15 minutes, followed by filtration. This washing step is repeated twice.
- **Drying:** Due to its hygroscopic nature, the solid **Dabso** is immediately transferred to a round-bottomed flask and dried in a desiccator under vacuum for 12 hours to yield a colorless powder (typically 96-97% yield).[7]

## Synthesis of Sulfonamides using Dabso

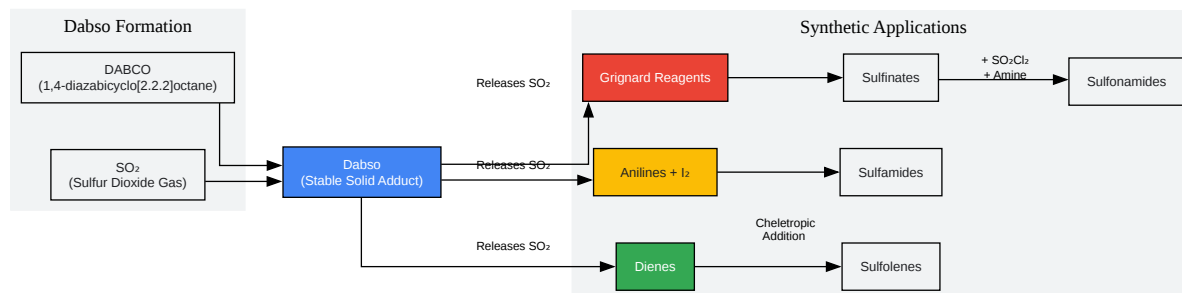
**Dabso** is widely used as an SO<sub>2</sub> surrogate in the one-pot synthesis of sulfonamides from Grignard reagents.<sup>[2][9]</sup>

Protocol: One-Pot Preparation of Sulfonamides<sup>[9]</sup>

- **Grignard Reaction:** A solution of the desired Grignard reagent is prepared. **Dabso** is then added to this solution.
- **Sulfinate Formation:** The reaction mixture is stirred, allowing the Grignard reagent to react with the in situ generated SO<sub>2</sub> to form a sulfinate intermediate.
- **Conversion to Sulfonamide:** Sulfuryl chloride is added to the reaction mixture, followed by the desired amine (primary or secondary).
- **Workup and Purification:** The reaction is worked up through standard aqueous extraction procedures, and the final sulfonamide product is purified, typically by column chromatography.

## Logical Workflow: Dabso in Organic Synthesis

The primary role of **Dabso** is to serve as a stable, solid source of sulfur dioxide for various chemical transformations. This workflow avoids the direct handling of hazardous SO<sub>2</sub> gas.



[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the formation of **Dabso** and its application as an  $\text{SO}_2$  surrogate.

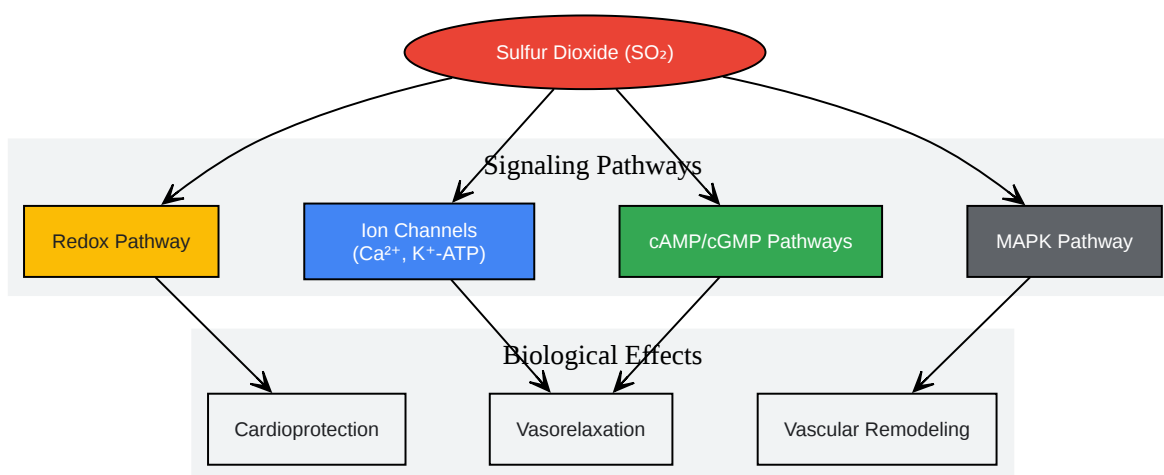
## Biological Signaling Pathways of Sulfur Dioxide

While **Dabso** itself is primarily a synthetic reagent, its role as an  $\text{SO}_2$  donor is significant because sulfur dioxide is recognized as a gasotransmitter involved in various physiological processes in mammals.<sup>[10]</sup> The biological effects of  $\text{SO}_2$  are mediated through several signaling pathways. It is plausible that the biological activity of **Dabso**, if any, would be due to the release of  $\text{SO}_2$ .

### Key Signaling Pathways Involving $\text{SO}_2$ :<sup>[10]</sup>

- **Redox Pathway:**  $\text{SO}_2$  is involved in protective effects against myocardial ischemia-reperfusion injury, myocardial injury, pulmonary hypertension, and atherosclerosis through redox-sensitive mechanisms.
- **Ion Channels:** L-type calcium channels and ATP-sensitive potassium channels are implicated in the vasorelaxant effects of  $\text{SO}_2$ .

- **Cyclic Nucleotide Pathways:** The 3'-5'-cyclic guanosine monophosphate (cGMP) and 3'-5'-cyclic adenosine monophosphate (cAMP) pathways are also involved in SO<sub>2</sub>-induced vasorelaxation.
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway plays a role in vascular remodeling during pulmonary hypertension and in the proliferation of vascular smooth muscle cells.



[Click to download full resolution via product page](#)

Caption: Major signaling pathways modulated by the gasotransmitter sulfur dioxide (SO<sub>2</sub>).

## Conclusion

**Dabso** has emerged as an indispensable reagent in organic synthesis, offering a safe and practical alternative to gaseous sulfur dioxide. Its well-defined structure and predictable reactivity have enabled the development of robust protocols for the synthesis of a wide array of sulfur-containing compounds, including sulfonamides and sulfamides, which are prevalent motifs in pharmaceuticals. While the direct biological activity of the **Dabso** complex is not extensively studied, its role as a precursor to the biologically active gasotransmitter SO<sub>2</sub> suggests potential avenues for future research in chemical biology and drug delivery. The

experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize **Dabso** effectively in their synthetic endeavors.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. DABSO - Enamine [enamine.net]
- 2. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 3. Dabso () for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. acs.org [acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. afinitica.com [afinitica.com]
- 10. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure and Properties of Dabso]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857602#dabso-molecular-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)